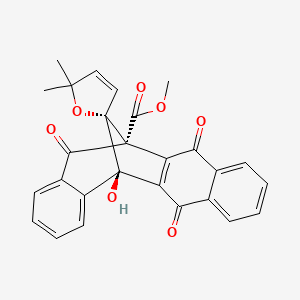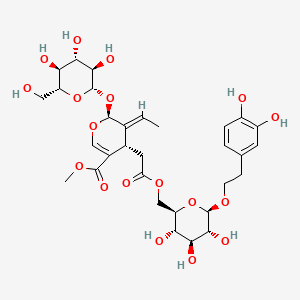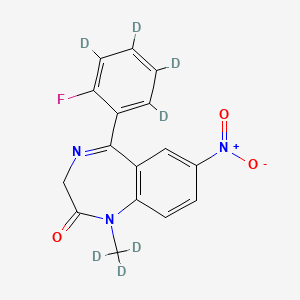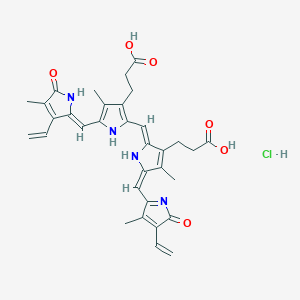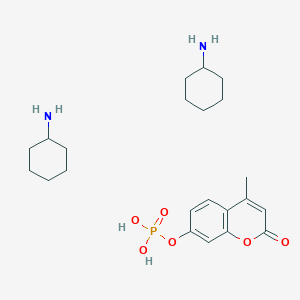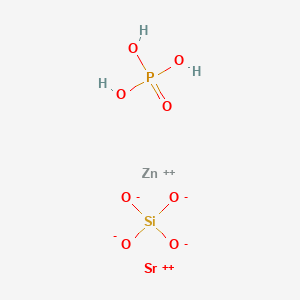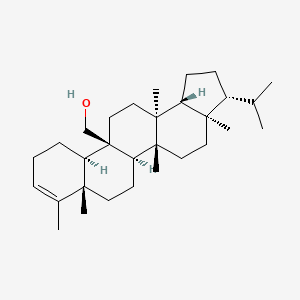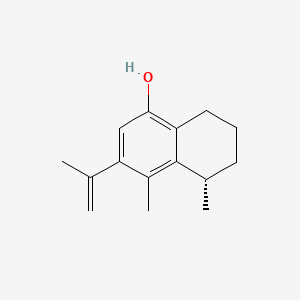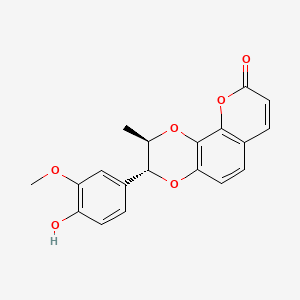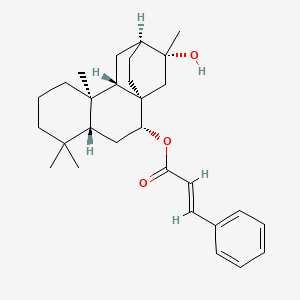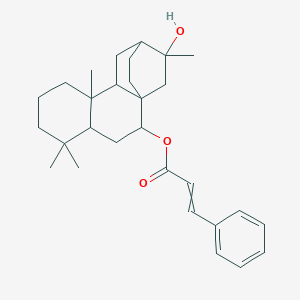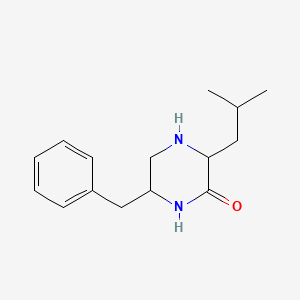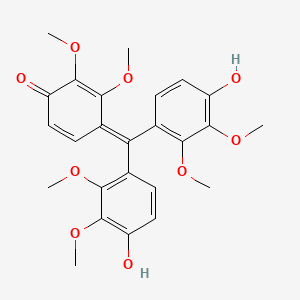
Posaconazole Impurity D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Posaconazole Impurity D is a pharmaceutical reference standard with the chemical name N-(4-((((3R,5R)-5-((1H-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methoxy)phenyl)formamide . It is used in the quality control and development of posaconazole, a broad-spectrum antifungal drug .
Applications De Recherche Scientifique
Stability Indicating Methods
Development of HPLC Method
A study by Kathirvel et al. (2014) developed a validated, stability-indicating reversed phase HPLC method for quantitative determination of Posaconazole and its related substances in active pharmaceutical ingredients (API). This method is significant for ensuring the quality and stability of Posaconazole by accurately identifying and quantifying impurities, including Impurity D, under various stress conditions such as hydrolysis, oxidation, photolysis, and thermal degradation (Kathirvel et al., 2014).
Synthesis and Characterization of Impurities
Deshydroxy Posaconazole
Ravikumar et al. (2016) focused on the process development of Posaconazole, during which Deshydroxy Posaconazole was identified as a critical impurity. The paper describes the synthesis and characterization of this impurity, which is crucial for understanding the impurity profile of Posaconazole and ensuring its safety and efficacy (Ravikumar et al., 2016).
Analytical Techniques for Impurity Analysis
UPLC Method for Related Substances
Prasad et al. (2015) developed a stability-indicating UPLC method for the determination of related substances of Posaconazole, including Hydroxytriazole, Tosylated compound, Deshydroxy Posaconazole, and Benzylated Posaconazole in the drug substance. This method provides a more efficient and sensitive approach to impurity analysis, ensuring the pharmaceutical quality of Posaconazole (Prasad et al., 2015).
Impurity Identification and Characterization
Degradation Product Identification
Zhong et al. (2011) identified and characterized unknown degradation products in Posaconazole drug products using CASI technology in a Fourier transform ion cyclotron resonance mass spectrometer. This study is vital for understanding the degradation pathways of Posaconazole and ensuring the stability of its formulations (Zhong et al., 2011).
Orientations Futures
The future directions for Posaconazole Impurity D research could involve exploring an economical and efficient synthesis route that can be applied on a large scale to produce Posaconazole Impurity D . Additionally, understanding and controlling impurities in posaconazole is crucial to ensure the quality, safety, and efficacy of the drug .
Propriétés
Numéro CAS |
357189-97-0 |
|---|---|
Nom du produit |
Posaconazole Impurity D |
Formule moléculaire |
C21H20F2N4O3 |
Poids moléculaire |
414.413 |
Nom IUPAC |
N-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]formamide |
InChI |
InChI=1S/C21H20F2N4O3/c22-16-1-6-19(20(23)7-16)21(11-27-13-24-12-26-27)8-15(10-30-21)9-29-18-4-2-17(3-5-18)25-14-28/h1-7,12-15H,8-11H2,(H,25,28)/t15-,21+/m1/s1 |
Clé InChI |
FCASVHIAWJZBAQ-VFNWGFHPSA-N |
SMILES |
C1C(COC1(CN2C=NC=N2)C3=C(C=C(C=C3)F)F)COC4=CC=C(C=C4)NC=O |
Synonymes |
(5R-cis)-4-[5-(2,4-Difluorophenyl)-5-[1,2,4]triazol-1-ylmethyltetrahydrofuran-3-ylmethyl]methoxy-formanilide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



